molecular formula C18H17N3O7S2 B2816626 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)propanamide CAS No. 946269-48-3

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)propanamide

Cat. No. B2816626
CAS RN: 946269-48-3
M. Wt: 451.47
InChI Key: PEWASBVWJZUIEG-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C18H17N3O7S2 and its molecular weight is 451.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

  • Fülöpová et al. (2015) reported an efficient synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides, including related structures, highlighting their relevance in pharmacology and industry (Fülöpová et al., 2015).

Biological Applications and Antimicrobial Activity

  • A study by Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety, demonstrating significant therapeutic potential against various bacterial strains (Abbasi et al., 2016).

Heterocyclic Chemistry and Catalysis

  • Hellwinkel et al. (1983) and Khazaei et al. (2015) focused on the chemical transformations and catalytic applications of related heterocyclic systems, indicating their utility in synthetic chemistry (Hellwinkel et al., 1983); (Khazaei et al., 2015).

Anticancer Research

  • Research by Kamal et al. (2011) on Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones showed their potential in inhibiting various cancer cell lines (Kamal et al., 2011).

Enzyme Inhibition Studies

  • Abbasi et al. (2019) and Irshad et al. (2016) conducted studies on enzyme inhibition, highlighting the potential of related compounds in treating conditions involving enzymes like α-glucosidase and acetylcholinesterase (Abbasi et al., 2019); (Irshad et al., 2016).

Additional Research Applications

  • Other studies have explored various synthetic methods, biological screenings, and molecular docking studies of related compounds, emphasizing their diverse applications in pharmaceutical and medicinal chemistry (Bhatt et al., 2013); (Alafeefy et al., 2015).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S2/c1-11(18(22)21-12-2-5-15-16(8-12)28-7-6-27-15)29(23,24)13-3-4-14-17(9-13)30(25,26)20-10-19-14/h2-5,8-11H,6-7H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWASBVWJZUIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC4=C(C=C3)NC=NS4(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)propanamide

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